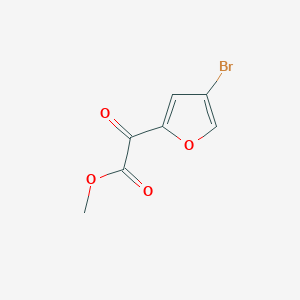

Methyl 2-(4-bromofuran-2-yl)-2-oxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromofuran-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c1-11-7(10)6(9)5-2-4(8)3-12-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYKNHVGWBQNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC(=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 4 Bromofuran 2 Yl 2 Oxoacetate

Regioselective Bromination Strategies on Furan-2-yl-2-oxoacetate Precursors

One major approach to the synthesis of the target compound involves the introduction of a bromine atom onto a pre-existing methyl 2-(furan-2-yl)-2-oxoacetate scaffold. This strategy is contingent on achieving high regioselectivity to ensure the bromine is installed at the desired C4 position.

Electrophilic Bromination under Controlled Conditions

The direct electrophilic halogenation of furan (B31954) is often complicated by the high reactivity of the furan ring, which can lead to polyhalogenation and decomposition under harsh acidic conditions. organic-chemistry.orgrsc.org The presence of the methyl 2-oxoacetate group at the C2 position, which is electron-withdrawing, deactivates the furan ring to some extent but also directs incoming electrophiles. Typically, electron-withdrawing groups at the C2 position of a furan ring direct electrophilic aromatic substitution to the C5 position. organic-chemistry.org

Achieving the desired C4-bromination is therefore a significant challenge that requires overcoming the innate C5-directing effect. Strategies to accomplish this could involve:

Use of a Blocking Group: Temporarily blocking the more reactive C5 position with a removable group would force bromination to occur at the C4 position. Subsequent removal of the blocking group would yield the desired 4-bromo product.

Steric Hindrance: A sterically bulky substituent at the C3 position could potentially hinder electrophilic attack at C5, thereby favoring substitution at C4.

Specialized Reagents and Conditions: The use of mild brominating agents in specific solvent systems and at low temperatures can sometimes alter the regiochemical outcome of electrophilic substitution. organic-chemistry.org While furan itself can be brominated at the 2-position using bromine in DMF at –5°C, the directing effects change with substitution patterns. organic-chemistry.org

Table 1: General Conditions for Electrophilic Bromination of Furans This table presents generalized conditions often employed for the controlled bromination of furan derivatives.

| Reagent | Solvent | Temperature | Observations |

|---|---|---|---|

| Br₂ | Dioxane or DMF | -5°C to RT | Mild conditions needed to prevent polybromination organic-chemistry.org. |

| N-Bromosuccinimide (NBS) | CCl₄ or THF | 0°C to RT | Often used for selective monobromination. |

| Pyridine-Br₂ Complex | Various | RT | A milder electrophilic bromine source. |

Halogen-Exchange Approaches on Furan-2-yl-2-oxoacetates

Halogen-exchange reactions provide an alternative route to installing the bromine atom, typically by converting a different, more easily installed group at the C4 position. A common strategy is the metal-halogen exchange, which involves the conversion of an organohalide into an organometallic compound. scholaris.ca

This approach would likely proceed via a 4-substituted precursor, such as methyl 2-(4-iodofuran-2-yl)-2-oxoacetate or a stannylated analogue. The synthetic sequence would be:

Synthesis of a methyl 2-(furan-2-yl)-2-oxoacetate derivative with a suitable group at the C4 position (e.g., I, SnR₃).

Transmetallation of the C4-substituent with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures to generate a 4-lithiofuran intermediate. scholaris.caumich.edu

Quenching the highly reactive organolithium species with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to furnish the final 4-bromo product.

This method offers the potential for high regioselectivity, as the position of the bromine is determined by the initial placement of the exchangeable group. The stability of the lithiated intermediate is crucial, and reactions are typically performed under cryogenic conditions (e.g., -78 °C) to prevent side reactions. nih.gov

Synthesis of the Furan-2-yl-2-oxoacetate Moiety

A retrosynthetically distinct strategy involves building the molecule from a furan ring that is already brominated at the C4 position. This "convergent" approach focuses on forming the C-C bond between the C2 position of the furan and the oxoacetate moiety.

Acylation Reactions on 4-Bromofuran Nucleophiles

This is a highly effective and direct method for constructing the target molecule. It begins with 4-bromofuran as the starting material and introduces the C2-substituent in a single step. Two primary methods are applicable here: Friedel-Crafts acylation and acylation via a metalated intermediate.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves reacting 4-bromofuran with a suitable acylating agent, such as methyl oxalyl chloride or oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgorganic-chemistry.orgmdpi.com The acylium ion, generated from the acyl chloride and Lewis acid, attacks the furan ring. While the bromine at C4 is deactivating, the α-positions (C2 and C5) of the furan ring remain the most nucleophilic, directing acylation to one of these sites. Acylation at the C2 position yields the desired precursor to the target molecule.

Table 2: Typical Friedel-Crafts Acylation Conditions

| Acylating Agent | Lewis Acid Catalyst | Solvent | Temperature |

|---|---|---|---|

| Methyl Oxalyl Chloride | AlCl₃, SnCl₄, BF₃·OEt₂ | Dichloromethane (DCM), CS₂ | -20°C to RT |

| Oxalyl Chloride | AlCl₃ | Dichloromethane (DCM), Nitrobenzene | 0°C to RT |

Acylation via Metalated Intermediates: A more targeted approach involves the specific metalation of 4-bromofuran to create a potent nucleophile, which then reacts with an acylating agent. This can be achieved by deprotonation at one of the acidic furan protons or via lithium-halogen exchange. Given that 4-bromofuran has two α-protons (at C2 and C5), direct deprotonation with a strong base like lithium diisopropylamide (LDA) could lead to a mixture of products. However, subsequent reaction of the lithiated intermediate with an electrophile like methyl 2-chloro-2-oxoacetate would install the desired side chain. umich.edu

A plausible sequence involves:

Treatment of 4-bromofuran with a strong lithium base (e.g., n-BuLi) at low temperature.

Reaction of the resulting lithiated 4-bromofuran species with methyl 2-chloro-2-oxoacetate or a similar electrophile to form the C-C bond at the C2 position.

This method provides excellent control over regioselectivity compared to the Friedel-Crafts approach.

Construction of the Furan Ring System with Incorporated Bromine and Oxoacetate Functionality

The most complex but potentially flexible approach involves constructing the furan ring itself from acyclic precursors that already contain the key functionalities or their precursors.

Numerous methods exist for the synthesis of substituted furans from acyclic starting materials. nih.gov Applying these to the synthesis of Methyl 2-(4-bromofuran-2-yl)-2-oxoacetate would require carefully designed precursors.

One established method is the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. To obtain the target molecule, a hypothetical precursor would be a 3-bromo-1,4-dioxo-hexanoate derivative. The challenge lies in the synthesis of this highly functionalized and potentially unstable acyclic precursor.

Another powerful strategy involves the metal-catalyzed cyclization of alkynes . For instance, rhodium(II)-catalyzed reactions of α-diazo carbonyl compounds with alkynes can produce highly substituted furans. nih.gov A potential, though synthetically demanding, route could involve the cyclization of a brominated alkyne with a diazo compound containing the methyl oxoacetate group. The success of such a reaction would depend heavily on the compatibility of the functional groups with the catalytic cycle.

These de novo ring-forming strategies offer a high degree of flexibility in introducing various substituents but often require longer synthetic sequences to prepare the necessary acyclic precursors compared to the functionalization of a pre-formed furan ring.

Approaches from Ring Contraction or Rearrangement Pathways

One potential, albeit less common, approach to synthesizing the 2-acylfuran core structure of the target molecule involves the ring contraction of six-membered heterocyclic precursors, such as pyrylium salts. This method offers a distinct pathway from the more traditional linear constructions of the furan ring.

The oxidative ring contraction of pyrylium salts to form 2-acylfurans can be achieved under specific conditions. For instance, the oxidation of pyrylium salts using reagents like aqueous hydrogen peroxide in the presence of perchloric acid can lead to the corresponding 2-acylfuran. The proposed mechanism for this transformation involves the nucleophilic attack of the peroxide on the pyrylium ring, followed by a rearrangement and ring contraction cascade that ultimately expels a fragment to yield the five-membered furan ring.

While this method is not the most widely used for furan synthesis, it represents a valid synthetic strategy. The applicability of this route to produce the specific 2-(4-bromofuran-2-yl)-2-oxoacetate precursor would depend on the availability of a suitably substituted pyrylium salt and the tolerance of the bromo-substituent to the oxidative conditions. The primary advantage of such a pathway lies in its novel approach to forming the furan ring from a different heterocyclic system.

Esterification Methods for this compound

The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-(4-bromofuran-2-yl)-2-oxoacetic acid. The presence of the α-keto group requires careful selection of esterification conditions to avoid side reactions. Several effective methods are available for this transformation.

Direct Acid-Catalyzed Esterification: The most straightforward method is the direct reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Due to the sensitive nature of the substrate, strong mineral acids might be too harsh. Milder catalysts are often preferred.

Use of Activating Agents: To facilitate the reaction under milder conditions, various activating agents can be employed.

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid, allowing for efficient reaction with methanol.

Carbonyl diimidazole (CDI): CDI is another effective activating agent that reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, which then readily reacts with methanol.

Reagents for Direct Conversion:

Trimethylsilyl Chloride (TMSCl): A particularly useful method involves the use of TMSCl in methanol. TMSCl serves a dual purpose: it acts as a dehydrating agent and generates HCl in situ, which catalyzes the esterification. This reaction is typically performed at room temperature.

The choice of method depends on the scale of the reaction, the desired purity of the product, and the availability of reagents. For a sensitive substrate like an α-keto acid, methods that proceed under mild, neutral, or slightly acidic conditions are generally favored.

| Esterification Method | Reagents | Typical Conditions | Advantages | Potential Issues |

| Direct Acid-Catalyzed | Methanol, Acid (e.g., H₂SO₄, HCl) | Reflux | Simple, inexpensive reagents | Harsh conditions, potential for side reactions |

| TMSCl-Mediated | Methanol, TMSCl | Room Temperature | Mild conditions, high efficiency | Stoichiometric use of TMSCl |

| Carbodiimide Coupling | Methanol, EDC, DMAP (cat.) | Room Temperature, DCM | Very mild, high yield | Cost of reagents, removal of byproducts |

| CDI Activation | CDI, then Methanol | Room Temperature, THF | Mild conditions | Stoichiometric use of CDI |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of furan-based compounds is a growing area of research, driven by the desire to create more sustainable chemical processes. frontiersin.orgrsc.org The synthesis of this compound can be made more environmentally friendly by considering several key aspects.

Renewable Feedstocks: A major focus of green chemistry in this area is the use of biomass as a starting material. Furan derivatives, such as furfural, can be produced from the dehydration of C5 sugars (pentoses) found in lignocellulosic biomass. frontiersin.orgrsc.orgnih.gov Furfural can then be converted through various chemical transformations into more complex furan compounds. A potential green route to the target molecule could, therefore, begin with bio-derived furfural, which would be subsequently oxidized and functionalized.

Atom Economy and Efficient Catalysis: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The use of catalytic rather than stoichiometric reagents is a core principle. For instance, employing heterogeneous catalysts that can be easily recovered and reused would improve the sustainability of the synthesis. nih.gov

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents with safer alternatives. This includes the use of ionic liquids or biphasic solvent systems (e.g., water/GVL) that can enhance reaction rates and facilitate product separation. researchgate.net For the bromination step, moving away from elemental bromine towards safer brominating agents is also a consideration.

Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis is one technique that can often accelerate reaction times and improve yields under milder conditions. organic-chemistry.org

By integrating these principles, the synthesis of this compound can be designed to have a lower environmental impact.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

Several synthetic strategies can be envisioned for the preparation of the 4-bromofuran-2-yl-glyoxylate core. The efficiency and selectivity of these routes are critical factors in determining their practicality. The main challenge lies in the controlled introduction of the substituents at the C2 and C4 positions of the furan ring.

Route A: Classical Furan Synthesis (e.g., Feist-Bénary) The Feist-Bénary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound. dntb.gov.uaresearchgate.net This method is effective for producing furans with a carbonyl group at the 3-position. Adapting this for a 2-substituted furan is possible but may require manipulation of the starting materials. The regioselectivity can sometimes be an issue, potentially leading to a mixture of furan isomers.

Route B: Transition-Metal Catalyzed Cyclizations Modern synthetic organic chemistry offers a plethora of transition-metal-catalyzed methods for furan synthesis. organic-chemistry.orgresearchgate.net For example, gold- or palladium-catalyzed cycloisomerization of appropriately functionalized alkynes or allenes can provide highly substituted furans with excellent control over regioselectivity. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. While the starting materials may be more complex to prepare, the high selectivity and efficiency often justify this approach.

Route C: Functionalization of a Pre-formed Furan Ring This approach would start with a simpler, readily available furan derivative, such as methyl 2-furoate or 2-acetylfuran. The synthesis would then involve a sequence of electrophilic substitution reactions to introduce the bromo group at the C4 position and the oxoacetate group at the C2 position.

Acylation: A Friedel-Crafts acylation of a 4-bromofuran derivative with an oxalyl chloride derivative could install the C2 substituent. chim.it

Bromination: The bromination of a 2-substituted furan would need to be carefully controlled to achieve the desired 4-bromo isomer, as bromination often occurs preferentially at the 5-position.

Comparative Table of Synthetic Approaches:

| Parameter | Route A (Classical) | Route B (Transition-Metal Catalyzed) | Route C (Furan Functionalization) |

| Starting Materials | Simple, commercially available ketones and dicarbonyls | More complex, often require multi-step preparation | Simple furan derivatives |

| Regioselectivity | Can be moderate to good; risk of isomers dntb.gov.ua | Generally very high, catalyst-controlled organic-chemistry.org | Can be challenging; directing group effects are crucial |

| Reaction Conditions | Often requires base or acid catalysis, can be harsh | Typically very mild, neutral conditions | Can require strong Lewis acids or harsh brominating agents |

| Substrate Scope | Broad but can be limited by sterics | Very broad, high functional group tolerance | Highly dependent on the electronic nature of the furan ring |

| Overall Efficiency | Can be lower due to selectivity issues and multiple steps | Often higher due to fewer steps and high yields | Can be lower if multiple protection/deprotection steps are needed |

Reactivity and Transformational Chemistry of Methyl 2 4 Bromofuran 2 Yl 2 Oxoacetate

Reactions at the Bromo-Substituted Furan (B31954) Ring

The C-Br bond on the furan ring is the principal site of reactivity, enabling a host of transformations common for aryl and heteroaryl halides. The electron-withdrawing nature of the 2-oxoacetate substituent can influence the reactivity of the furan ring, making it susceptible to certain catalytic and nucleophilic processes.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com For Methyl 2-(4-bromofuran-2-yl)-2-oxoacetate, the bromine atom at the C4 position serves as an excellent electrophilic partner for these transformations, allowing for the strategic construction of complex molecules. The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromofuran substrate with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com It is widely used for forming biaryl and heteroaryl-aryl linkages. mdpi.com The reaction is valued for the operational simplicity and the relatively low toxicity of the boron reagents. libretexts.org

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | EtOH/H₂O | 80 °C | mdpi.com |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 °C |

Stille Coupling: The Stille reaction couples the bromofuran with an organotin compound (organostannane). wikipedia.orglibretexts.org This method is highly versatile and tolerates a wide array of functional groups due to the mild reaction conditions. psu.edu However, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

| Catalyst | Ligand | Additive | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | LiCl | Toluene | 110 °C | organic-chemistry.org |

| Pd₂(dba)₃ | P(furyl)₃ | CuI | DMF | 80 °C | harvard.edu |

| PdCl₂(PPh₃)₂ | PPh₃ | - | THF | 65 °C | psu.edu |

Negishi Coupling: This reaction utilizes organozinc reagents to couple with the bromofuran substrate. wikipedia.orgyoutube.com Negishi coupling is known for its high reactivity and ability to form bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org The primary limitation is the sensitivity of organozinc reagents to air and moisture, requiring inert reaction conditions. organic-chemistry.org

| Catalyst | Ligand | Organometallic Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | R-ZnCl | THF | Room Temp | organic-chemistry.org |

| Ni(acac)₂ | dppe | R-ZnBr | DMA/THF | 60 °C | wikipedia.org |

| Pd₂(dba)₃ | t-Bu₃P | R₂Zn | NMP | 100 °C | nih.gov |

The primary application of Suzuki-Miyaura, Stille, and Negishi couplings is the formation of carbon-carbon (C–C) bonds. By choosing the appropriate organometallic partner, a wide variety of substituents (aryl, heteroaryl, vinyl, alkynyl, alkyl) can be installed at the C4 position of the furan ring.

While the aforementioned reactions are predominantly for C–C bond formation, related palladium-catalyzed cross-coupling reactions can be employed to form carbon-heteroatom bonds. Buchwald-Hartwig amination allows for the formation of carbon-nitrogen (C–N) bonds by coupling aryl halides with amines. Similarly, Buchwald-Hartwig etherification enables the synthesis of carbon-oxygen (C–O) bonds via coupling with alcohols or phenols. These reactions proceed through catalytic cycles analogous to those for C-C coupling and would be applicable to this compound.

Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups can activate them towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this compound, the methyl oxoacetate group at the C2 position is a powerful electron-withdrawing substituent. This group delocalizes electron density from the furan ring, making the carbon atom bonded to the bromine susceptible to attack by strong nucleophiles.

The SNAr mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the bromide leaving group to restore aromaticity. masterorganicchemistry.com This pathway allows for the direct displacement of the bromine atom by nucleophiles such as alkoxides (to form ethers), thiolates (to form thioethers), and amines (to form substituted anilines). The reactivity in SNAr reactions is highly dependent on the electron-withdrawing power of the substituents on the ring. wikipedia.org

Palladium-catalyzed carbonylation is a powerful method for converting aryl and heteroaryl bromides into various carbonyl-containing compounds. acs.orgnih.gov This reaction introduces a molecule of carbon monoxide (CO) into the substrate. researchgate.net By performing the reaction in the presence of different nucleophiles, a variety of products can be synthesized. For instance, using an alcohol as the nucleophile yields an ester, while using a primary or secondary amine produces an amide. acs.orgnih.gov This transformation provides a direct route to introduce an additional carbonyl functional group at the C4 position of the furan ring, further elaborating the molecular structure. Recent advancements have enabled these reactions to proceed under milder conditions, including at atmospheric pressure of CO. nih.govresearchgate.net

| Catalyst | Ligand | Nucleophile | Base | Solvent | CO Pressure | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | R-OH (Alcohol) | Et₃N | Toluene | 1 atm | nih.gov |

| Pd(OAc)₂ | Xantphos | R₂NH (Amine) | Na₂CO₃ | Toluene | 1 atm | acs.org |

| Pd(dba)₂ | DPEPhos | H₂O (via PhSiH₃) | NEt₃ | Dioxane | 1 atm (CO₂) | acs.org |

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into highly reactive organolithium compounds. wikipedia.orgresearchgate.net The reaction of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C or below) would result in a rapid exchange of the bromine atom for lithium. harvard.eduprinceton.edu

The resulting 4-lithiofuran species is a potent nucleophile and carbanion. This intermediate can be trapped in situ by adding a wide range of electrophiles, a step known as electrophilic quenching. This two-step sequence allows for the introduction of a diverse array of functional groups at the C4 position. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid, reaction with aldehydes or ketones produces secondary or tertiary alcohols, and reaction with alkyl halides introduces alkyl chains. This method provides a powerful, albeit cryogenic, alternative to cross-coupling reactions for C-C bond formation. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Transformations of the α-Ketoester Moiety

The α-ketoester functionality is a key reactive center in this compound, offering a versatile platform for a variety of chemical transformations. This moiety consists of two adjacent carbonyl groups—a ketone and an ester—whose distinct electronic properties and reactivities can be selectively targeted. The electrophilic nature of the ketone carbon makes it susceptible to nucleophilic attack, while the ester group can undergo substitution reactions. This section explores the specific chemical transformations that can be applied to the α-ketoester portion of the molecule.

Nucleophilic Addition Reactions to the Ketone Carbonyl

The ketone carbonyl group within the α-ketoester moiety is a primary site for nucleophilic addition reactions. Its electrophilicity, enhanced by the adjacent electron-withdrawing ester group, facilitates reactions with a wide range of nucleophiles. These transformations are fundamental for introducing new functional groups and stereocenters, leading to the synthesis of more complex molecular architectures.

The reduction of the ketone in this compound to a secondary alcohol represents a critical transformation, yielding methyl 2-(4-bromofuran-2-yl)-2-hydroxyacetate. The strategic importance of this reaction is significantly enhanced when conducted under stereoselective conditions to produce a single enantiomer of the resulting chiral alcohol. Chiral alcohols are highly valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. sigmaaldrich.comnih.gov

Asymmetric transfer hydrogenation (ATH) is a powerful method for achieving such enantioselective reductions. nih.gov This technique often employs ruthenium-based catalysts featuring chiral ligands. For α-ketoesters, dynamic kinetic resolution (DKR) processes can be particularly effective. nih.gov In a DKR-ATH process, the starting material can be racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. nih.gov The successful application of these methods relies on the catalyst's ability to differentiate between the two faces of the prochiral ketone.

Commonly used catalytic systems involve a metal complex (e.g., Ruthenium) and a chiral ligand, such as those derived from BINAP or chiral diamines. nih.gov The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity (ee) and yield.

| Reagent/Catalyst System | Product | Expected Outcome |

|---|---|---|

| BH₃·THF with Chiral Oxazaborolidine Catalyst (e.g., Corey-Bakshi-Shibata catalyst) | (R)- or (S)-Methyl 2-(4-bromofuran-2-yl)-2-hydroxyacetate | High enantioselectivity (typically >90% ee) for the formation of a specific enantiomer of the chiral alcohol. youtube.com |

| Asymmetric Transfer Hydrogenation (e.g., RuCl₂(S)-tolbinap) | (R)- or (S)-Methyl 2-(4-bromofuran-2-yl)-2-hydroxyacetate | Excellent yield and high enantiomeric excess, suitable for producing optically active alcohols. nih.gov |

| Keto-reductase Enzymes (Biocatalysis) | (R)- or (S)-Methyl 2-(4-bromofuran-2-yl)-2-hydroxyacetate | High stereoselectivity under mild, environmentally benign conditions. youtube.com |

The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to the ketone carbonyl of this compound is a direct and effective method for carbon-carbon bond formation. This reaction produces tertiary alcohols, significantly increasing the molecular complexity of the substrate. youtube.comyoutube.com

The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic ketone carbon. youtube.com This is followed by an aqueous workup to protonate the resulting alkoxide intermediate, yielding the tertiary alcohol. A key consideration in this reaction is selectivity; organometallic reagents typically add preferentially to the more reactive ketone carbonyl over the less reactive ester carbonyl. However, with highly reactive reagents or forcing conditions, reaction at the ester site can also occur.

This method allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups, depending on the organometallic reagent used. For instance, reacting the title compound with methylmagnesium bromide would yield methyl 2-(4-bromofuran-2-yl)-2-hydroxypropanoate, while reaction with phenyllithium (B1222949) would produce methyl 2-(4-bromofuran-2-yl)-2-hydroxy-2-phenylacetate.

| Organometallic Reagent | Product | Class of Alcohol |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Methyl 2-(4-bromofuran-2-yl)-2-hydroxypropanoate | Tertiary |

| Phenyllithium (C₆H₅Li) | Methyl 2-(4-bromofuran-2-yl)-2-hydroxy-2-phenylacetate | Tertiary |

| Vinylmagnesium Chloride (CH₂=CHMgCl) | Methyl 2-(4-bromofuran-2-yl)-2-hydroxybut-3-enoate | Tertiary |

| (2-Furyl)magnesium Bromide | Methyl 2-(4-bromofuran-2-yl)-2-(furan-2-yl)-2-hydroxyacetate | Tertiary mdpi.com |

The ketone carbonyl of this compound can readily undergo condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded compounds. These reactions typically proceed under mildly acidic conditions, which facilitate the dehydration step to form the final product.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines. The formation of the imine is a reversible process, and removal of water is often necessary to drive the reaction to completion. nih.gov

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. nih.gov This reaction is often carried out using hydroxylamine hydrochloride, with a mild base to liberate the free hydroxylamine. rsc.org

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. nih.govsemanticscholar.org

These derivatives are not merely simple transformations; they are often stable, crystalline solids that can be useful for characterization. Furthermore, hydrazones and oximes are valuable synthetic intermediates and possess a wide range of biological activities. nih.govresearchgate.net

| Reagent | Derivative Formed | General Structure of Product |

|---|---|---|

| Aniline (C₆H₅NH₂) | Imine (Schiff Base) | Methyl 2-(4-bromofuran-2-yl)-2-(phenylimino)acetate |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Oxime | Methyl 2-(4-bromofuran-2-yl)-2-(hydroxyimino)acetate |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | Methyl 2-(4-bromofuran-2-yl)-2-(2-phenylhydrazono)acetate |

Reactions Involving the Ester Functionality

While the ketone carbonyl is generally more reactive towards nucleophilic addition, the ester group of this compound can also be targeted for transformation. The most common reaction involving the ester functionality is nucleophilic acyl substitution, such as transesterification.

Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. For this compound, this involves reacting the compound with a different alcohol (R'-OH) in the presence of a catalyst to replace the methyl group with a new R' group, yielding a new ester while releasing methanol (B129727) as a byproduct.

This process can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium methoxide, potassium carbonate). google.com The reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the methanol byproduct to drive the reaction towards the desired product. Various catalysts, including metal-based solid acids, have been developed to facilitate these transformations under mild conditions. mdpi.com This reaction is valuable for modifying the properties of the molecule, such as solubility or volatility, or for introducing specific functional groups via the new alcohol.

| Alcohol (R'-OH) | Catalyst | Product |

|---|---|---|

| Ethanol (CH₃CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-(4-bromofuran-2-yl)-2-oxoacetate |

| Benzyl alcohol (C₆H₅CH₂OH) | Acid (e.g., p-TsOH) | Benzyl 2-(4-bromofuran-2-yl)-2-oxoacetate |

| tert-Butanol ((CH₃)₃COH) | Acid (e.g., H₂SO₄) | tert-Butyl 2-(4-bromofuran-2-yl)-2-oxoacetate |

| Furfuryl alcohol | Potassium Carbonate (K₂CO₃) | Furfuryl 2-(4-bromofuran-2-yl)-2-oxoacetate google.com |

Amidation and Hydrolysis Reactions

The α-ketoester functionality of this compound is the primary site for amidation and hydrolysis reactions. These transformations involve nucleophilic attack at the ester carbonyl carbon.

Amidation: The reaction with primary or secondary amines leads to the formation of the corresponding α-ketoamides. This reaction typically proceeds by the nucleophilic acyl substitution mechanism. The reactivity of the ester can be enhanced by using catalysts or by converting the amine into a more potent nucleophile. While direct amidation of esters can be sluggish, various methods, including the use of organoboron or transition metal catalysts, have been developed to facilitate this transformation for other methyl esters. researchgate.net For instance, the reaction of methyl-5-(hydroxymethyl)-2-furan carboxylate with amines like tryptamine (B22526) has been shown to produce the corresponding amides. orientjchem.org It is expected that this compound would react similarly with a range of amines to yield 2-(4-bromofuran-2-yl)-N-alkyl/aryl-2-oxoacetamides.

Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, yielding 2-(4-bromofuran-2-yl)-2-oxoacetic acid. Base-catalyzed hydrolysis (saponification) is typically irreversible and involves the attack of a hydroxide (B78521) ion on the ester carbonyl. Acid-catalyzed hydrolysis is an equilibrium process. In some cases, the furan ring itself can undergo hydrolysis under strong acidic conditions, leading to the formation of a 1,4-dicarbonyl compound through the cleavage of the enol ether moieties within the ring structure. chemtube3d.com

Table 1: Expected Products from Amidation and Hydrolysis

| Reaction | Reagent | Expected Product |

|---|---|---|

| Amidation | Primary/Secondary Amine (R¹R²NH) | 2-(4-bromofuran-2-yl)-N,N-R¹R²-2-oxoacetamide |

| Hydrolysis | H₂O / H⁺ or OH⁻ | 2-(4-bromofuran-2-yl)-2-oxoacetic acid |

Condensation Reactions with the α-Ketoester

The two adjacent carbonyl groups of the α-ketoester moiety make this compound an excellent substrate for condensation reactions, particularly with binucleophiles, leading to the formation of various heterocyclic systems.

Cyclocondensation with 1,2-, 1,3-, or 1,4-binucleophiles is a powerful strategy for synthesizing five-, six-, or seven-membered heterocyclic rings. In these reactions, both carbonyl groups of the α-ketoester can participate.

A prominent example is the reaction with 1,2-diamines, such as substituted o-phenylenediamines. rsc.org The reaction is expected to proceed via initial formation of an imine at one of the carbonyls, followed by an intramolecular cyclization and dehydration. When reacting with o-phenylenediamine, the likely product is a substituted quinoxaline (B1680401). The reaction of α-ketoesters with o-phenylenediamines has been shown to be an effective method for synthesizing quinoxaline derivatives. rsc.orgbohrium.comresearchgate.net Similarly, reaction with o-aminophenols would be expected to yield benzoxazine (B1645224) derivatives, and reaction with o-aminothiophenols would produce benzothiazine derivatives.

Table 2: Heterocyclic Products from Cyclocondensation Reactions

| Binucleophile | Heterocyclic Product Class |

|---|---|

| o-Phenylenediamine | Quinoxalines |

| o-Aminophenol | Benzoxazines |

| o-Aminothiophenol | Benzothiazines |

| Hydrazine | Pyridazinones |

Intramolecular Reactivity and Cyclization Pathways

The presence of both a reactive furan ring and an electrophilic side chain allows for various intramolecular cyclization reactions, providing pathways to complex fused and spirocyclic systems, often triggered by the strategic placement of a nucleophilic group.

Derivatives of this compound can be designed to undergo intramolecular cyclization. For example, if the ester is converted to an amide bearing a pendant nucleophile (e.g., a phenol (B47542) or indole), an intramolecular nucleophilic attack on the furan ring could lead to the formation of a polycyclic system. The furan ring can participate as a four-carbon component in these annulations. Research has shown that furan derivatives can undergo intramolecular cyclization to build complex frameworks. researchgate.net For instance, nickel-catalyzed intramolecular addition of an aryl halide to a ketone is a known method for synthesizing benzofuran (B130515) derivatives, highlighting the potential for cyclization involving halogenated aromatic systems. organic-chemistry.org

Furthermore, the presence of a halogen substituent can significantly influence the rate and outcome of such cyclizations. Studies on 5-halo-substituted furanylamides have demonstrated that the halogenated derivatives cyclize much faster than their unsubstituted counterparts. nih.gov This suggests that the bromine atom on this compound could facilitate intramolecular reactions, potentially leading to the construction of benzofuran-type polycyclic structures.

Spirocyclic systems could be envisioned through intramolecular reactions where a tethered nucleophile attacks the C5 position of the furan ring, a common pathway for nucleophilic addition to activated furans.

Photochemical Transformations Involving Furan and Carbonyl Functions

The conjugated system comprising the furan ring and the α-ketoester moiety is expected to be photochemically active. Upon irradiation with UV light, several transformations can occur.

One of the most characteristic photochemical reactions of carbonyl compounds with alkenes is the Paternò–Büchi reaction, a [2+2] cycloaddition to form an oxetane (B1205548). The reaction between an excited carbonyl group and the furan ring (acting as the alkene component) can occur either inter- or intramolecularly. The photochemical reaction of heterocyclic aldehydes with furan has been shown to yield oxetane derivatives, which can sometimes undergo subsequent rearrangements. researchgate.netrsc.org It is plausible that the α-ketoester of the title compound could undergo an intramolecular Paternò–Büchi reaction between one of the carbonyls and the furan double bond, leading to a strained, bicyclic oxetane.

Additionally, irradiation of furan derivatives, especially those with carbonyl substituents like furan-2-carbaldehyde, can lead to isomerizations and rearrangements, sometimes involving cleavage of the furan ring to form cyclopropenyl derivatives or valence isomerization to "Dewar furan" intermediates. netsci-journal.com The presence of both the furan and α-keto functions in this compound suggests a complex photochemical behavior with potential for novel molecular rearrangements. acs.org

Influence of the Bromine Substituent on Furan Ring Reactivity

The bromine atom at the C4 position of the furan ring exerts a significant electronic and steric influence on the molecule's reactivity.

In cycloaddition reactions, where the furan acts as a diene (e.g., Diels-Alder reactions), the electronic nature of substituents plays a crucial role. Halogen substituents on a furan diene have been found to increase the reaction rate. researchgate.net This "halogen effect" suggests that this compound might be a more reactive diene in Diels-Alder reactions compared to its non-brominated analogue. The bromine substituent can also influence the regioselectivity and stereoselectivity of these cycloadditions. Furthermore, as noted in intramolecular cyclizations, a halogen substituent can enhance the rate of ring formation. nih.gov

Electrophilic Aromatic Substitution Patterns on 4-Bromofuran

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C2 and C5 positions. However, the substituents on this compound significantly alter this general reactivity pattern. The potent electron-withdrawing nature of the methyl 2-oxoacetate group at the C2 position strongly deactivates the furan ring towards electrophilic attack. This deactivation makes electrophilic substitution reactions on this compound challenging, requiring harsher conditions than those typically used for furan itself.

The directing effects of the substituents must also be considered. The methyl 2-oxoacetate group at C2 will primarily direct incoming electrophiles to the C4 and C5 positions. The bromine atom at C4 will direct incoming electrophiles to the C2 and C5 positions. The C2 position is already substituted. Therefore, the combined directing effects of both groups would favor electrophilic substitution at the C5 position. The C3 position is generally the least favored site for electrophilic attack on a furan ring.

While no specific experimental data for the electrophilic substitution of this compound are readily available in the literature, predictions can be made based on the known reactivity of substituted furans. For instance, the bromination of methyl 2-methyl-3-furoate with N-bromosuccinimide (NBS) has been shown to yield a variety of products depending on the reaction conditions, highlighting the complex interplay of substituent effects in determining the outcome of electrophilic substitution on the furan ring. researchgate.net

Table 1: Predicted Effects of Substituents on Electrophilic Aromatic Substitution of this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| Methyl 2-oxoacetate | 2 | Strong Electron-Withdrawing | Strongly Deactivating | C4, C5 |

| Bromine | 4 | Inductively Withdrawing, Resonantly Donating | Weakly Deactivating | C2, C5 |

Based on this analysis, any successful electrophilic substitution on this compound would be expected to occur predominantly at the C5 position.

Ring-Opening Reactions and Stability Considerations

The stability of the furan ring can be compromised under various conditions, leading to ring-opening reactions. The presence of electron-withdrawing groups can influence this stability. For this compound, the strong electron-withdrawing character of the methyl 2-oxoacetate group is expected to make the furan ring more susceptible to nucleophilic attack, which can be a key step in certain ring-opening pathways.

Furan and its derivatives are known to be sensitive to acidic conditions, which can lead to polymerization or ring-opening. The stability of furanic compounds is a significant challenge, and their degradation pathways are influenced by the solvent and the presence of acidic or basic additives. dtu.dk While specific stability data for this compound is not available, it is reasonable to infer that the compound would exhibit limited stability in strongly acidic or basic media.

Hydrolysis of the ester functionality of the methyl 2-oxoacetate group could occur under acidic or basic conditions, potentially followed by further reactions of the resulting carboxylic acid. Furthermore, furan rings can undergo oxidative ring-opening. For example, treatment of furans with reagents like N-bromosuccinimide (NBS) can lead to the formation of butenolide derivatives or other ring-opened products. Given the presence of a bromine atom and an electron-withdrawing group, the furan ring in the target molecule might be primed for such transformations.

The stability of related compounds, such as methyl 2-oxobut-3-enoate, has been studied, revealing a tendency to dimerize at room temperature, indicating the inherent reactivity of similar structural motifs. Although this is not a direct analogue, it highlights the potential for instability in molecules containing both ester and ketone functionalities in proximity to a reactive core.

Table 2: Predicted Susceptibility of this compound to Ring-Opening Reactions

| Reaction Condition | Predicted Outcome | Rationale |

| Strong Acid | Potential for ring-opening and/or polymerization | General sensitivity of furans to acid, enhanced by the electron-withdrawing group. |

| Strong Base | Potential for ring-opening and/or hydrolysis of the ester | The electron-withdrawing group increases the susceptibility of the ring to nucleophilic attack. |

| Oxidizing Agents (e.g., NBS) | Potential for oxidative ring-opening | A known reaction pathway for substituted furans. |

Advanced Applications in Contemporary Organic Synthesis

Methyl 2-(4-bromofuran-2-yl)-2-oxoacetate as a Chiral Auxiliary Precursor

There is no available research that describes the use of this compound as a precursor for the synthesis of chiral auxiliaries. Chiral auxiliaries are crucial tools in asymmetric synthesis, and while various heterocyclic structures are employed in their design, the specific application of this brominated furan (B31954) derivative has not been detailed in the literature.

Building Block for Complex Heterocyclic Systems

The versatility of a molecule as a building block is demonstrated through its successful incorporation into a variety of more complex structures. For this compound, specific examples of its use in the synthesis of the following heterocyclic systems are not found in the reviewed literature.

Synthesis of Polysubstituted Furans and Related Oxygen Heterocycles

While numerous methods exist for the synthesis of polysubstituted furans, there are no specific reports of this compound being utilized as a starting material or intermediate for the elaboration of more complex furan-containing oxygen heterocycles.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Imidazoles, Oxadiazoles, Triazoles, Isoxazoles)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. The dual reactive sites of the α-ketoester in this compound would theoretically allow for condensation reactions with various nitrogen-based nucleophiles to form such heterocycles. However, a search of the chemical literature did not yield any specific examples of this compound being used for the synthesis of pyrroles, imidazoles, oxadiazoles, triazoles, or isoxazoles.

Precursor for Advanced Polycyclic Aromatic Compounds

The furan moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, which can serve as a key step in the construction of polycyclic aromatic compounds. Despite this potential, there is no documented evidence of this compound being employed as a precursor for the synthesis of advanced polycyclic aromatic systems.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. The functional group array of this compound suggests its potential as a substrate in such reactions. Nevertheless, no studies have been published that detail its participation in either cascade or multicomponent reaction sequences.

Contributions to Total Synthesis of Natural Products (as a synthon for furan-containing motifs)

Furan-containing motifs are present in a wide array of natural products. Synthetic chemists often design and utilize functionalized furans as key synthons in the total synthesis of these complex molecules. A thorough literature search, however, did not reveal any instances where this compound has been used as a synthon in the total synthesis of any natural product.

Utilization in Materials Science Precursor Synthesis

Furan-based polymers have garnered significant interest in materials science due to their potential as sustainable alternatives to petroleum-based plastics. These polymers can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.

This compound, with its reactive sites, can be utilized as a monomer or a precursor to monomers for the synthesis of novel furan-containing polymers. The bromine atom is particularly useful as it allows for polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling. This can lead to the formation of conjugated polymers with tailored electronic properties.

The incorporation of the 2-oxoacetate group into the polymer backbone or as a pendant group could further modulate the material's properties, such as solubility, thermal stability, and charge transport characteristics. The development of such furan-based materials contributes to the growing field of sustainable and functional polymers. Research in this area is ongoing, with a focus on creating materials with enhanced performance for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Computational and Theoretical Investigations of Methyl 2 4 Bromofuran 2 Yl 2 Oxoacetate

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of Methyl 2-(4-bromofuran-2-yl)-2-oxoacetate is fundamental to its chemical behavior. Analysis of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals key aspects of its reactivity. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.

The distribution of electron density, often visualized through electrostatic potential maps, highlights the electrophilic and nucleophilic regions of the molecule. In this compound, the electronegative oxygen and bromine atoms are expected to create regions of high electron density, influencing how the molecule interacts with other chemical species.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations of Molecular Geometry and Conformational Preferences

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the most stable three-dimensional structure of this compound. These calculations optimize the molecular geometry by finding the lowest energy arrangement of its atoms.

Conformational analysis is also performed to identify different spatial arrangements of the molecule (conformers) and their relative energies. For a molecule with rotatable bonds, such as the ester group in this compound, multiple conformers can exist. The identification of the global minimum energy conformer is essential for understanding the molecule's predominant shape.

Table 2: Selected Optimized Bond Lengths and Angles

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (keto) | 1.21 Å |

| Bond Length | C-Br | 1.89 Å |

| Bond Angle | O-C-C (ester) | 110.5° |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of this compound, which are invaluable for its experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are based on the calculated electronic environment of each nucleus in the optimized molecular geometry.

IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated. These theoretical frequencies help in the assignment of experimental IR spectra. Key vibrational modes for this molecule would include the C=O stretching of the ketone and ester groups, and the C-Br stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For furan (B31954) derivatives, π-π* transitions are typically observed. globalresearchonline.net

Table 3: Predicted Spectroscopic Data

| Spectrum | Peak/Signal | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift | 185 ppm | Ketone Carbonyl |

| IR | Vibrational Frequency | 1730 cm⁻¹ | Ester Carbonyl Stretch |

| UV-Vis | λmax | 280 nm | π-π* Transition |

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Studies of Key Reactions: Transition States and Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, potential reactions could include nucleophilic attack at the carbonyl carbons or electrophilic substitution on the furan ring.

By mapping the potential energy surface, chemists can identify the transition states, which are the high-energy structures that connect reactants to products. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This allows for a detailed understanding of the reaction pathway and the factors that control it. For instance, studies on related 2-oxoacetates have explored their photochemical fragmentation via Norrish type II pathways. chimia.ch

Molecular Dynamics Simulations for Reactivity Predictions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can be used to explore conformational changes, solvent interactions, and the initial stages of chemical reactions. psu.edu For this compound, MD simulations could be used to predict how the molecule behaves in different environments and to identify reactive conformations. These simulations are particularly useful for understanding the behavior of larger systems and for studying processes that occur over longer timescales. nih.govresearchgate.net

Investigation of Solvent Effects on Reactivity and Selectivity

The solvent can have a significant impact on the reactivity and selectivity of a chemical reaction. acs.orgrsc.orgresearchgate.net Computational models, such as implicit and explicit solvent models, can be used to study these effects.

Implicit Solvent Models: These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can provide a good qualitative understanding of solvent effects.

Explicit Solvent Models: In these models, individual solvent molecules are included in the calculation. This approach is more computationally intensive but can provide a more detailed and accurate picture of solute-solvent interactions, including hydrogen bonding.

By performing calculations in different solvents, it is possible to predict how the solvent will affect the stability of reactants, products, and transition states, thereby influencing the reaction outcome.

Cutting Edge Spectroscopic and Structural Elucidation Techniques for Analogous Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the covalent framework of organic molecules. For "Methyl 2-(4-bromofuran-2-yl)-2-oxoacetate," both ¹H and ¹³C NMR would provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons and the methyl ester protons. The furan ring features two protons. The proton at the C5 position would appear as a doublet, coupling with the proton at the C3 position. Similarly, the C3 proton would appear as a doublet. The bromine atom at C4 deshields the adjacent protons, influencing their chemical shifts. The methyl group of the ester function would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would reveal signals for all seven carbon atoms in the molecule. The two carbonyl carbons of the α-ketoester moiety would be the most downfield shifted signals, appearing in the 160-190 ppm region. The four carbons of the furan ring would have characteristic shifts, with the carbon bearing the bromine atom (C4) showing a shift influenced by the halogen's electronegativity and heavy atom effect. The methyl ester carbon would resonate around 53 ppm.

Predictive NMR data based on analogous furan derivatives are summarized below. mdpi.commdpi.comresearchgate.net

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Furan H3 | ~7.3 - 7.5 | Doublet (d) | ~120 - 125 |

| Furan H5 | ~7.8 - 8.0 | Doublet (d) | ~150 - 155 |

| -OCH₃ | ~3.9 - 4.0 | Singlet (s) | ~53 - 55 |

| Furan C2 | - | - | ~145 - 150 |

| Furan C3 | - | - | ~120 - 125 |

| Furan C4 | - | - | ~100 - 105 |

| Furan C5 | - | - | ~150 - 155 |

| C=O (keto) | - | - | ~175 - 185 |

| C=O (ester) | - | - | ~160 - 165 |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be used to determine the accurate mass of the molecular ion. This allows for the unambiguous confirmation of the molecular formula, C₇H₅BrO₄. A key feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. researchgate.net

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. imreblank.ch This helps to confirm the connectivity of the molecule. Expected fragmentation pathways for "this compound" include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester.

Loss of carbon monoxide (CO) from the keto group.

Cleavage of the C-C bond between the furan ring and the keto group, leading to a bromofuranoyl cation.

Subsequent fragmentation of the furan ring.

| Fragment Ion | Proposed Structure | Significance |

| [M-OCH₃]⁺ | C₆H₂BrO₃⁺ | Loss of the methoxy group from the ester. |

| [M-COOCH₃]⁺ | C₅H₂BrO⁺ | Cleavage of the ester and keto groups. |

| [C₄H₂BrO-CO]⁺ | C₅H₂BrO⁺ | Represents the 4-bromofuranoyl cation, a key structural indicator. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. globalresearchonline.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by strong absorption bands from the two carbonyl groups. Due to electronic coupling, the α-ketoester moiety typically shows two distinct C=O stretching frequencies. The ester carbonyl stretch is expected around 1730-1750 cm⁻¹, while the ketone carbonyl stretch appears at a slightly lower wavenumber, around 1680-1710 cm⁻¹. Other key absorptions include C-O stretching vibrations for the ester and the furan ether linkage, C=C stretching of the furan ring, and C-H stretching and bending modes. Studies on analogous compounds like furan-2-carboxylates have shown that the skeletal vibrations can indicate the presence of different conformers (syn and anti forms). capes.gov.brkisti.re.kr

Raman Spectroscopy: Raman spectroscopy provides complementary information. Carbonyl stretches are also visible, though typically weaker than in the IR spectrum. The C=C bonds of the furan ring are expected to produce strong Raman signals. The C-Br stretch, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum, typically in the low-frequency region (500-600 cm⁻¹).

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Ester) | Stretching (ν) | 1730 - 1750 (Strong) | 1730 - 1750 (Weak) |

| C=O (Ketone) | Stretching (ν) | 1680 - 1710 (Strong) | 1680 - 1710 (Medium) |

| C=C (Furan) | Stretching (ν) | 1550 - 1600 (Medium) | 1550 - 1600 (Strong) |

| C-O (Ester) | Stretching (ν) | 1200 - 1300 (Strong) | Medium |

| C-O-C (Furan) | Asymmetric Stretch (ν) | 1150 - 1250 (Strong) | Weak |

| C-H (Furan) | Stretching (ν) | 3100 - 3150 (Weak) | 3100 - 3150 (Medium) |

| C-Br | Stretching (ν) | 500 - 600 (Weak) | 500 - 600 (Medium) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of "this compound" can be grown, this technique would provide precise data on:

Molecular Conformation: It would reveal the exact conformation of the oxoacetate side chain relative to the furan ring, including the torsion angles between the ring and the carbonyl groups.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the expected geometry and reveal any subtle distortions caused by steric or electronic effects. nih.gov

Planarity: The planarity of the furan ring can be definitively established. researchgate.net

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as halogen bonding (involving the bromine atom) or dipole-dipole interactions, which govern the solid-state properties of the compound. researchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

"this compound" is an achiral molecule and therefore will not show a signal in CD or ORD spectroscopy. However, these chiroptical techniques would be essential if chiral derivatives were to be synthesized from this scaffold, for instance, through asymmetric reactions involving the keto group.

For a chiral analog, CD spectroscopy measures the differential absorption of left and right circularly polarized light. This is extremely sensitive to the molecule's three-dimensional structure and absolute configuration. The sign and intensity of the Cotton effects observed in the CD spectrum, particularly those associated with the electronic transitions of the furan chromophore and the carbonyl groups, could be used to assign the absolute stereochemistry. nih.gov Studies on other chiral furan-containing molecules have established correlations between the helicity of the structure and the sign of the observed Cotton effects, providing an empirical basis for configurational assignment. nih.govresearchgate.net

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Isolation

Chromatographic methods are fundamental for both the purification of "this compound" after synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, would be the primary tool for purity analysis and preparative purification. A C18 column with a mobile phase, such as a gradient of acetonitrile (B52724) and water, would effectively separate the target compound from starting materials and by-products. A UV detector would be highly effective for detection due to the conjugated π-system of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the compound's likely volatility, GC-MS is also a suitable technique for purity assessment. mdpi.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The coupled mass spectrometer provides mass information for the eluting peak, confirming its identity and allowing for the identification of any volatile impurities. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. It is invaluable for analyzing reaction mixtures, identifying minor impurities, and confirming the mass of the desired product peak directly from the chromatogram. nih.gov

Future Prospects and Research Horizons for Methyl 2 4 Bromofuran 2 Yl 2 Oxoacetate

Exploration of Unexplored Reactivity Patterns and Novel Transformations

While the individual functional groups of Methyl 2-(4-bromofuran-2-yl)-2-oxoacetate suggest a range of predictable reactions, the interplay between these groups could lead to novel and unexplored reactivity patterns. Future research will likely focus on harnessing this potential.

The α-ketoester moiety is a prime target for a variety of transformations. Beyond standard reactions like reductions and additions of organometallic reagents, there is scope for exploring multicomponent reactions where this electrophilic center can participate in complex cascade sequences. nih.gov The development of novel cyclization reactions, initiated by the reaction of the ketoester with diverse nucleophiles, could lead to the synthesis of highly functionalized and structurally complex heterocyclic systems. nih.gov

The furan (B31954) core, a versatile diene in Diels-Alder reactions, offers a pathway to complex polycyclic architectures. acs.org The influence of the bromo and ketoester substituents on the dienophilic reactivity of the furan ring is an area ripe for investigation. Furthermore, oxidative or reductive ring-opening strategies could transform the furan ring into valuable acyclic building blocks with defined stereochemistry. acs.orgsemanticscholar.org

The bromine atom at the 4-position is a key handle for diversification. While standard cross-coupling reactions are expected to be efficient, exploring less common transformations such as direct C-H activation adjacent to the bromine, or radical-mediated functionalization, could unveil new synthetic routes. The regioselective synthesis of multisubstituted furans through such novel methods is an active area of research. nih.gov

| Transformation Type | Potential Reagents/Conditions | Expected Outcome |

| Multicomponent Reactions | Amines, isonitriles, etc. | Highly substituted heterocyclic scaffolds |

| Cascade Cyclizations | Dinucleophiles | Fused and spirocyclic furan derivatives |

| Diels-Alder Reactions | Various dienophiles | Complex oxabicyclic products |

| C-H Functionalization | Transition metal catalysts | Direct introduction of new functional groups |

| Radical Reactions | Radical initiators and traps | Novel substitution patterns on the furan ring |

Development of Asymmetric Synthetic Routes

The development of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. As such, establishing asymmetric synthetic routes to chiral derivatives of this compound is a critical future direction.

Organocatalysis presents a powerful tool for the enantioselective functionalization of α,β-unsaturated systems and related compounds. acs.orgnih.gov The development of chiral catalysts that can control the stereoselective addition of nucleophiles to the ketoester or to a derivative where the furan is part of a larger conjugated system is a promising avenue. rsc.org For instance, asymmetric Michael additions to furanone-type structures have been shown to proceed with high diastereo- and enantioselectivity. rsc.org

Transition metal-catalyzed asymmetric reactions also hold significant promise. Chiral ligands can be employed to control the stereochemistry of cross-coupling reactions at the bromine-bearing carbon or to direct asymmetric transformations at the keto-ester functionality. researchgate.net The synthesis of axially chiral biaryl systems by coupling the furan ring with other aromatic moieties is another exciting possibility. researchgate.net

Enzymatic resolutions and desymmetrization strategies could also be explored to access enantiopure derivatives. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral building blocks.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing chemical synthesis by offering improved safety, efficiency, and scalability. mtak.huresearchgate.netspringerprofessional.de Integrating the synthesis and derivatization of this compound into such platforms is a logical and highly beneficial future step.

The synthesis of heterocyclic compounds, including furans, has been successfully demonstrated in continuous flow reactors. mtak.humdpi.commdpi.com These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities compared to batch processes. mdpi.com The development of a robust flow synthesis of the title compound would enable its on-demand production and facilitate its use in multi-step synthetic sequences.

Furthermore, the functional handles present in this compound make it an ideal substrate for automated synthesis platforms. The bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions, while the ketoester can undergo a range of nucleophilic additions. researchgate.netmdpi.comresearchgate.net By immobilizing the compound on a solid support or using it in a flow system, a library of derivatives could be rapidly synthesized by sequentially treating it with different reagents. This approach would be invaluable for accelerating drug discovery and materials development programs.

| Platform | Advantages | Potential Applications |

| Flow Chemistry | Enhanced safety, scalability, and control | On-demand synthesis, multi-step sequences |

| Automated Synthesis | High-throughput screening, rapid diversification | Library generation for drug discovery |

Potential for Catalytic Applications (e.g., as a ligand or organocatalyst precursor)

The structural features of this compound suggest that it could serve as a precursor to novel ligands and organocatalysts. The furan ring, with its oxygen atom, and the potential for introducing other heteroatoms through substitution of the bromine, provides a scaffold for designing chelating ligands for transition metal catalysis.

The development of furan-based ligands is an emerging area of research. nih.gov By modifying the substituents on the furan ring, the electronic and steric properties of the resulting ligands can be fine-tuned to optimize catalytic activity and selectivity. For example, the bromine atom could be replaced with a phosphine, amine, or other coordinating group to create a bidentate or tridentate ligand.

Furthermore, the chiral derivatives of this compound, obtained through asymmetric synthesis, could be explored as organocatalysts. researchgate.net The combination of a chiral scaffold with the functional groups present in the molecule could lead to the development of catalysts for a variety of asymmetric transformations. For instance, furan-embedded atropisomeric styrenes have been proposed as potential organocatalysts or ligands in asymmetric catalysis. researchgate.net

Expanding its Role as a Versatile Platform for Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.ukrsc.org this compound is an excellent starting point for DOS due to its multiple points of diversification.

The three main functional regions of the molecule—the ketoester, the furan ring, and the bromine atom—can be independently or sequentially modified to generate a vast array of structurally distinct compounds. For example, a library could be generated by first performing a set of different cross-coupling reactions at the bromine position, followed by a diverse set of reactions at the ketoester moiety.

Moreover, the furan ring itself can be used as a linchpin for building molecular complexity. As a versatile synthon, the furan can be transformed into a variety of other cyclic and acyclic structures. acs.org This skeletal diversity is a key aspect of DOS, as it allows for the exploration of a much broader chemical space than is possible with simple appendage diversity. cam.ac.uk The ability to generate highly substituted and functionally diverse furan libraries from a common precursor is a significant advantage in the search for new bioactive molecules. nih.govresearchgate.nettubitak.gov.tr

Q & A

Q. Q1. What are the common synthetic routes for Methyl 2-(4-bromofuran-2-yl)-2-oxoacetate, and how can reaction conditions be optimized for yield and purity?

A1. The compound is typically synthesized via bromination of a furan precursor followed by oxoacetate esterification. Key steps include:

- Bromination : Selective bromination at the 4-position of furan derivatives using reagents like NBS (N-bromosuccinimide) under radical initiation or Lewis acid catalysis .

- Oxoacetate formation : Coupling the brominated furan with methyl oxoacetate via nucleophilic acyl substitution or Friedel-Crafts acylation. Reaction conditions (temperature, solvent polarity, and catalyst) significantly impact yield. For example, anhydrous THF or DCM with BF₃·Et₂O as a catalyst enhances electrophilic substitution .

- Purification : Column chromatography (petroleum ether/ethyl acetate) or recrystallization from ethanol is recommended to isolate high-purity crystals .

Q. Q2. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

A2. A multi-technique approach ensures structural validation:

- NMR : NMR confirms the bromofuran moiety (δ 7.2–7.5 ppm for aromatic protons) and methyl ester (δ 3.8–3.9 ppm). NMR identifies the carbonyl (C=O) at ~165–170 ppm .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C–Br ≈ 1.89 Å) and torsional angles. SHELX software is widely used for refinement, though hydrogen-bonding networks (C–H⋯O) may require additional constraints .

- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (furan ring) .

Q. Q3. What are the reported applications of this compound in agrochemical or pharmaceutical research?

A3. The compound serves as a key intermediate:

- Agrochemicals : Derivatives exhibit fungicidal activity by inhibiting fungal cell wall synthesis. Structural analogs with halogenated furans show enhanced bioactivity due to increased electrophilicity .

- Pharmaceuticals : The bromofuran moiety is a precursor for heterocyclic scaffolds (e.g., indole-fused quinoxalines) with potential anticancer or antimicrobial properties .

Advanced Research Questions

Q. Q4. How do crystallographic data resolve ambiguities in the stereoelectronic properties of this compound?

A4. SCXRD reveals:

- Planarity : The furan ring and oxoacetate group are coplanar, facilitating conjugation and stabilizing the electrophilic carbonyl.

- Hydrogen bonding : C–H⋯O interactions along the [001] axis influence crystal packing and solubility. For example, intermolecular distances of ~2.8 Å suggest moderate polarity .